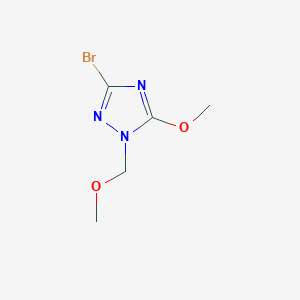
2-(4-Methoxycyclohexyl)acetonitrile
Vue d'ensemble
Description
2-(4-Methoxycyclohexyl)acetonitrile is a synthetic compound that belongs to the class of arylcyclohexylamines. It has a molecular formula of C9H15NO and a molecular weight of 153.22 g/mol .
Molecular Structure Analysis
The molecular structure of 2-(4-Methoxycyclohexyl)acetonitrile consists of a cyclohexyl ring with a methoxy (OCH3) group at the 4th position and an acetonitrile (CH2CN) group attached to the cyclohexyl ring .Applications De Recherche Scientifique
Chemical Reactions and Synthesis
- Nucleophilic Aromatic Substitution : Research on derivatives of acetonitrile, such as 2-(2-Methoxyphenyl)acetonitrile, demonstrates their reactivity with various alkyl and aryl Li reagents to furnish indolenine products, constituents of natural products, and cyanine dyes. This suggests potential for "2-(4-Methoxycyclohexyl)acetonitrile" in the synthesis of complex organic compounds (Huber, Roesslein, & Gademann, 2019).
- Sonication Effects on Reactions : The kinetic effects of ultrasound on non-radical reactions in acetonitrile-water mixtures were explored, demonstrating that ultrasound can significantly influence reaction rates. This research may highlight the use of sonication to enhance the reactivity of compounds like "2-(4-Methoxycyclohexyl)acetonitrile" in solvent-based processes (Tuulmets, Piiskop, Järv, & Salmar, 2014).
Solvent Effects and Photophysical Properties
- Solvolysis Reactions : The behavior of related compounds in solvolysis reactions, where ion-molecule pairs play a crucial role, could inform the use of "2-(4-Methoxycyclohexyl)acetonitrile" in similar chemical environments. These studies help in understanding the kinetics and mechanism of reactions involving acetonitrile derivatives in water-acetonitrile mixtures (Jia, Ottosson, Zeng, & Thibblin, 2002).
- Photoreduction and Photoisomerization : Research on the photophysical behavior of methoxyphenyl compounds could provide insights into the photoreactivity of "2-(4-Methoxycyclohexyl)acetonitrile." These studies explore how different light conditions and solvents affect the reactivity and stability of related compounds, which may have implications for the use of "2-(4-Methoxycyclohexyl)acetonitrile" in photochemical processes (Görner, 2002).
Crystallization and Structural Analysis
- Crystal Structure Studies : Analysis of compounds structurally related to "2-(4-Methoxycyclohexyl)acetonitrile" provides valuable insights into their crystalline forms and potential applications in material science. For instance, the synthesis and crystal structure analysis of related compounds can guide the design and development of new materials with desired physical and chemical properties (Mantelingu, Kavitha, Rangappa, Naveen, Sridhar, & Prasad, 2007).
Propriétés
IUPAC Name |
2-(4-methoxycyclohexyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-11-9-4-2-8(3-5-9)6-7-10/h8-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMELDRSBAHTDLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC(CC1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxycyclohexyl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride](/img/structure/B1378663.png)


![methyl 3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1378666.png)
![N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)propanamide dihydrochloride](/img/structure/B1378668.png)




![2-(Benzylamino)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1378678.png)


![{2-[2-(Dimethylamino)ethyl]phenyl}methanol hydrochloride](/img/structure/B1378685.png)
